1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylbutan-2-yl group and a propylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylbutan-2-yl Intermediate: This step involves the alkylation of benzene with 1-bromo-4-chlorobutane in the presence of a strong base such as sodium hydride to form 4-phenylbutan-2-yl bromide.
Synthesis of the Piperazine Derivative: The 4-phenylbutan-2-yl bromide is then reacted with piperazine in the presence of a suitable solvent like tetrahydrofuran (THF) to form 1-(4-Phenylbutan-2-yl)piperazine.
Introduction of the Propylsulfonyl Group: Finally, the 1-(4-Phenylbutan-2-yl)piperazine is treated with propylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Phenylbutan-2-yl)piperazine: Lacks the propylsulfonyl group, which may result in different pharmacological properties.
1-(4-Phenylbutan-2-yl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a propylsulfonyl group, potentially altering its chemical reactivity and biological activity.
1-(4-Phenylbutan-2-yl)-4-(ethylsulfonyl)piperazine: Similar structure with an ethylsulfonyl group, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H28N2O2S |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-(4-phenylbutan-2-yl)-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C17H28N2O2S/c1-3-15-22(20,21)19-13-11-18(12-14-19)16(2)9-10-17-7-5-4-6-8-17/h4-8,16H,3,9-15H2,1-2H3 |
InChI Key |
BOTUBIHVRHCMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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